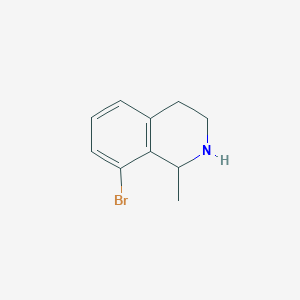![molecular formula C13H21N3O3 B2901759 Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 2137629-23-1](/img/structure/B2901759.png)
Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate is a synthetic compound used in various scientific research and industrial applications. Its unique structure combines a cycloheptyl amine group with an oxadiazole ring, making it a versatile molecule for a range of chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically, the synthesis begins with the preparation of the oxadiazole ring, using hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Cyclization: : The cycloheptyl amine group is then introduced via a nucleophilic substitution reaction.
Esterification: : Finally, the esterification of the propanoate group is achieved using methanol in the presence of acid or base catalysts.
Industrial Production Methods
Industrial synthesis often scales up these laboratory methods with optimizations for yield and purity. Commonly, continuous flow reactors and automated processes ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Reacts with oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: : Undergoes reduction reactions to form different reduced compounds, often using hydrogenation techniques.
Substitution: : Participates in both nucleophilic and electrophilic substitution reactions, making it useful in synthesizing complex molecules.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Aqueous or organic solvents, often requiring catalysts like palladium or platinum.
Major Products Formed
Oxidation Products: : Oxidized amine derivatives.
Reduction Products: : Reduced oxadiazole rings.
Substitution Products: : Various substituted esters and amines.
Scientific Research Applications
Chemistry
Used as a building block in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
Biology
Explored for its potential biological activity, particularly in the study of enzyme interactions and cellular pathways.
Medicine
Investigated for potential therapeutic uses, such as in the development of new drugs targeting specific biological processes.
Industry
Employed in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The oxadiazole ring often facilitates binding to active sites, while the cycloheptyl amine group influences the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
Unique Features
Structure: : The combination of an oxadiazole ring with a cycloheptyl amine group is unique and offers distinct reactivity.
Versatility: : Useful in a wide range of chemical reactions.
Similar Compounds
Methyl 3-[3-(1-aminoethyl)-1,2,4-oxadiazol-5-yl]propanoate
Ethyl 3-[3-(1-aminocyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate
Benzyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate
This compound's distinctive structure and reactivity make it a valuable asset in scientific research and industrial applications. Its versatility continues to inspire new discoveries and innovations in various fields.
Properties
IUPAC Name |
methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-18-11(17)7-6-10-15-12(16-19-10)13(14)8-4-2-3-5-9-13/h2-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAFHLMEBFQMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2(CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2901676.png)
![1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2901677.png)

![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2901683.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)
![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)


![1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2901698.png)
![4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2901699.png)
